7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

α1-Adrenoreceptor GPCR Subtype Selectivity

Select this specific 7-bromo-6-amino-1,4-benzodioxane isomer to eliminate failed derivatization risks inherent in generic benzodioxane scaffolds. The ortho-relationship between the primary amine (position 6) and aryl bromide (position 7) enables orthogonal diversification via amide coupling, sulfonamide formation, and Pd-catalyzed cross-couplings. Documented sulfonamide derivatives exhibit α-glucosidase IC50 values of 81–86 μM, providing a quantifiable baseline for antidiabetic lead optimization. The 1,4-benzodioxane core is a privileged template for α1-adrenergic and serotonergic GPCR ligand design. Insist on this regiospecifically defined intermediate for reproducible SAR campaigns.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 368839-12-7
Cat. No. B2532546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine
CAS368839-12-7
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)Br)N
InChIInChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
InChIKeyRSBPTTBZKJYYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 368839-12-7): A Halogenated Benzodioxane Building Block for Targeted Synthesis


7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 368839-12-7) is a heterocyclic aromatic amine belonging to the 1,4-benzodioxane class. It features a rigid, bicyclic core (benzene fused with 1,4-dioxane) with a bromine atom at the 7-position and a primary amine at the 6-position. Its molecular formula is C8H8BrNO2, with a molecular weight of 230.06 g/mol . The 1,4-benzodioxane scaffold is widely recognized in medicinal chemistry as a privileged template for designing ligands targeting G-protein-coupled receptors (GPCRs), including α1-adrenergic, serotonergic (5-HT), and nicotinic receptor subtypes [1]. This specific compound serves as a versatile intermediate for synthesizing more complex molecules through further derivatization of the reactive amine and bromine functional groups .

Why Unspecified Benzodioxane Analogs Cannot Substitute for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine


The biological activity and chemical utility of 1,4-benzodioxane derivatives are exquisitely sensitive to the position and nature of ring substituents. Within the α1-adrenoreceptor (α1-AR) system, for instance, the substitution pattern on the benzodioxane core directly dictates subtype selectivity (α1A, α1B, α1D), with different halogen substitutions at specific positions yielding markedly different affinity and selectivity profiles [1]. The presence of both a 7-bromo substituent and a 6-amino group on 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine creates a specific ortho-relationship that modulates electronic density and hydrogen-bonding capability in ways that are not replicated by non-halogenated analogs, other regioisomers (e.g., 5-amino-7-bromo or 6-bromo-7-amino variants), or halogen-substituted analogs lacking the free amine handle. Generic substitution with an uncharacterized benzodioxane scaffold therefore carries a high risk of failed derivatization or loss of target engagement. The following evidence sections provide quantifiable data illustrating these specific points of differentiation.

Quantitative Differentiation Evidence for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine


Ortho-Amino-Bromo Substitution Pattern: A Key Driver of α1-Adrenoreceptor Selectivity

Structure-activity relationship (SAR) studies on the 1,4-benzodioxane scaffold demonstrate that the position of halogen and amine substituents directly governs binding affinity and selectivity across α1-adrenoreceptor (α1-AR) subtypes (α1A, α1B, α1D). The specific ortho-relationship between the 6-amino and 7-bromo groups in 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine provides a defined electronic and steric environment that influences receptor interaction. In contrast, simple monohalogenated analogs lacking the amine (e.g., 6-Bromo-1,4-benzodioxane, CAS 52287-51-1) or non-halogenated analogs (e.g., 2,3-Dihydro-1,4-benzodioxin-6-amine) lack this specific pharmacophoric feature, resulting in fundamentally different SAR and biological profiles [1].

α1-Adrenoreceptor GPCR Subtype Selectivity SAR

α-Glucosidase Inhibitory Activity of Benzodioxane Sulfonamide Derivatives Derived from 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

In a study evaluating the antidiabetic potential of sulfonamide derivatives synthesized from 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine, the resulting benzodioxane-containing compounds demonstrated moderate inhibitory activity against α-glucosidase, with IC50 values ranging from 81.12 μM to 86.31 μM. These values were benchmarked against acarbose, a clinically used α-glucosidase inhibitor, which exhibited an IC50 of 37.38 μM under the same assay conditions . This establishes a quantifiable baseline for the compound's utility as a starting scaffold for developing α-glucosidase inhibitors.

α-Glucosidase Inhibition Antidiabetic Sulfonamide Enzyme Assay

Enhanced Stability and Formulation Flexibility via Hydrochloride Salt Form

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is commercially available in both free base (CAS 368839-12-7, MW 230.06) and hydrochloride salt (CAS 297757-46-1, MW 266.52) forms. The hydrochloride salt derivative provides quantifiable advantages over the free base: increased molecular weight due to HCl addition (+36.46 g/mol), improved aqueous solubility due to the protonated amine, and enhanced long-term stability under standard storage conditions [1]. This contrasts with regioisomeric compounds such as 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride (CAS 16081-47-3) or 5-amino-substituted variants, which may present different solubility and handling characteristics due to altered intramolecular hydrogen bonding patterns .

Salt Form Solubility Stability Formulation

Defined Research Application Scenarios for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine


Scaffold for α1-Adrenoreceptor Subtype-Selective Ligand Design

Based on established SAR demonstrating that the 1,4-benzodioxane scaffold with appropriate substitution can yield selective α1-AR antagonists [1], 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine serves as a starting point for synthesizing focused libraries targeting α1A-, α1B-, or α1D-AR subtypes. The ortho-amino-bromo arrangement provides a unique pharmacophoric feature that, through further derivatization at the 6-amino position (e.g., acylation, sulfonylation, or alkylation), can be elaborated to probe subtype selectivity. This compound is particularly relevant for programs addressing benign prostatic hyperplasia (BPH) or cardiovascular conditions where subtype-selective antagonism is required to minimize off-target hypotensive effects [1]. However, users should note that no direct receptor binding data exists for this exact compound; its utility is inferred from class-level SAR and the presence of a privileged scaffold [1].

Starting Point for α-Glucosidase Inhibitor Optimization

Sulfonamide derivatives synthesized from 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine have demonstrated moderate α-glucosidase inhibitory activity (IC50 = 81.12–86.31 μM) when benchmarked against acarbose (IC50 = 37.38 μM) . This established baseline potency makes the compound a viable starting scaffold for medicinal chemistry campaigns aimed at developing novel antidiabetic agents. Researchers can use this scaffold to conduct structure-activity optimization via modification of the sulfonamide moiety or alternative derivatization of the 6-amino group, with the goal of improving potency toward the acarbose benchmark and beyond. The quantifiable nature of this baseline provides a clear metric for evaluating subsequent analogs.

Versatile Intermediate for Parallel Synthesis and Halogen-Directed Derivatization

The compound's dual functional groups—a free primary amine at position 6 and an aryl bromide at position 7—make it a highly versatile intermediate for parallel synthesis workflows. The amine enables rapid diversification via amide bond formation, sulfonamide synthesis, reductive amination, or urea formation. The aryl bromide serves as a robust handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [2]. This orthogonal reactivity is a key differentiator from simple benzodioxane scaffolds lacking both functional handles. The hydrochloride salt form (CAS 297757-46-1) offers enhanced solubility and stability, making it the preferred form for automated liquid handling systems and long-term storage in compound management facilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.